2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide
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Description
2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN2O3S2 and its molecular weight is 446.96. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antienzymatic Potential
- A study by Nafeesa et al. (2017) synthesized N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These compounds showed antibacterial and anti-enzymatic potential, with specific efficacy against gram-negative bacterial strains and low potential against the lipoxygenase enzyme (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Antibacterial Activity
- Another research by Iqbal et al. (2017) reported the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, showing moderate inhibitory activity against Gram-negative bacterial strains, particularly effective against Salmonella typhi and Escherichia coli (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
Molecular Structure and Interactions
- A study by Saravanan et al. (2016) on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide highlighted its crystal structure, indicating intermolecular interactions that form chains along a specific axis (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Anticonvulsant and Antitumor Potential
- Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, showing significant anticonvulsive effects and protection against picrotoxin-induced convulsion (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
- Ekrek et al. (2022) developed 4-methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazole and related compounds with significant anticancer activity against various cancer cell lines, inducing apoptosis in cancer cells (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Mary et al. (2020) conducted studies on benzothiazolinone acetamide analogs for their photovoltaic efficiency in dye-sensitized solar cells, demonstrating good light harvesting efficiency and potential as photosensitizers. Molecular docking indicated compound MFBA had the best binding affinity with Cyclooxygenase 1 (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c22-17-7-9-18(10-8-17)29(26,27)13-20(25)24-21-23-19(12-28-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKPHEHCYCUDDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide |
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